N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea
Overview
Description
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea (APEU) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. APEU belongs to the class of adamantyl-containing compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood. However, it has been proposed that this compound exerts its anticancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in many types of cancer, leading to increased cell proliferation, survival, and migration. This compound has been found to inhibit the phosphorylation of Akt and mTOR, which are key components of this pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to have anti-inflammatory and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and toxicity.
Future Directions
There are several future directions for the study of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea. One area of research is the development of more water-soluble derivatives of this compound, which would improve its bioavailability and efficacy. Another area of research is the investigation of the pharmacokinetics and toxicity of this compound in animal models. This would provide valuable information for the development of this compound as a therapeutic agent. Finally, the anticancer activity of this compound could be further explored in combination with other anticancer agents, which may enhance its efficacy.
Scientific Research Applications
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
1-(1-adamantyl)-3-(1-pyridin-4-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(16-2-4-19-5-3-16)20-17(22)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,12-15H,6-11H2,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVWZUCCVBIWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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